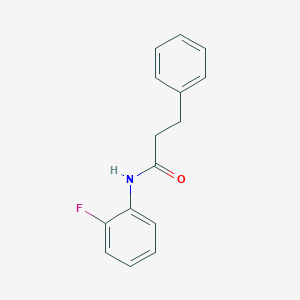

N-(2-fluorophenyl)-3-phenylpropanamide

Description

N-(2-fluorophenyl)-3-phenylpropanamide is a fluorinated aromatic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its fluorine atom enhances lipophilicity and metabolic stability, while the amide group facilitates hydrogen bonding, critical for biological interactions.

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

InChI Key |

SDJLPHLHIMFLJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Electronic Effects

N-[(2-Fluorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide ()

- Structure : Incorporates a 1,3,4-oxadiazole ring, introducing additional π-conjugation and rigidity.

- Molecular Weight : 401.44 g/mol (vs. ~257.3 g/mol for the target compound).

- The higher molecular weight may reduce solubility in polar solvents .

N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide ()

- Structure : Chlorine substituent on the phenyl ring and a furan moiety.

- Impact : Chlorine increases electron-withdrawing effects compared to fluorine, altering electronic density. The furan ring enables hydrogen bonding via its oxygen atom, which could enhance interactions with biological targets .

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()

- Structure: Contains a ferrocenyl (organometallic) group, nitro (-NO₂), and trifluoromethyl (-CF₃) substituents.

- Impact: The nitro group strongly withdraws electrons, increasing acidity of the amide proton.

Physicochemical Properties

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Derivatives ()

- Melting Points : 68–196°C (vs. likely lower for the target compound due to simpler structure).

- Solubility: Soluble in ethanol-water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL).

- Impact : The spirocyclic thia-azaspiro system increases conformational rigidity, improving metabolic stability but reducing aqueous solubility .

(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ()

- Structure: Dual indole groups and a vinylamino linker.

- Impact : Indole’s aromaticity enables π-π stacking, while the vinyl group may enhance photostability. Reported antimicrobial activity suggests broader biological applicability than the target compound .

N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()

- Structure : Branched fluorophenyl and furyl groups.

- Impact : Increased lipophilicity from dual fluorine substitution enhances blood-brain barrier penetration. The furyl group may modulate receptor selectivity .

Bicalutamide-Related Propanamides ()

- Structure: Sulfonyl (-SO₂) and cyano (-CN) substituents.

- Impact: Sulfonyl groups increase acidity and hydrogen-bonding capacity, critical for androgen receptor antagonism. Cyano groups improve metabolic resistance .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| N-(2-fluorophenyl)-3-phenylpropanamide | ~257.3 | Not reported | Not reported | 2-Fluorophenyl, Phenyl |

| N-[(2-Fluorophenyl)oxadiazolyl-methyl]-3-phenylpropanamide | 401.44 | Not reported | Moderate in ethanol | Oxadiazole, 2-Fluorophenyl |

| N-(3-Chlorophenyl)-3-(4-fluorophenylfuran)propanamide | ~353.8 | Not reported | Low in water | Chlorophenyl, Furan |

| Spirocyclic Thia-azaspiro Derivative (8b) | 335.4 | 68–196 | 321.43 (0.5C₂H₅OH) | Spirocyclic, Thia-aza |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.